molecular formula C20H20N4O4 B6035269 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B6035269
M. Wt: 380.4 g/mol
InChI Key: UTMFXSMHAQDVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxole and pyrazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-9-21-6-5-14(13)10-24(2)20(25)17-7-15(22-23-17)11-26-16-3-4-18-19(8-16)28-12-27-18/h3-9H,10-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMFXSMHAQDVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN(C)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.